N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
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Overview
Description
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanoethyl group, a dioxothiolan ring, and a dihydropyridazine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: This step often involves the reaction of a suitable thiol with an oxidizing agent to form the dioxothiolan ring.
Introduction of the Cyanoethyl Group: This can be achieved through a nucleophilic substitution reaction where a cyanoethyl halide reacts with an appropriate nucleophile.
Construction of the Dihydropyridazine Core: This step may involve the condensation of hydrazine derivatives with diketones or similar compounds under controlled conditions.
Final Assembly: The final step involves coupling the intermediate products to form the complete molecule, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with metal ions or active sites of enzymes, while the dioxothiolan ring can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide: shares similarities with other cyanoethyl and dioxothiolan derivatives.
1-(1,1-Dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide: Lacks the cyanoethyl group but has a similar core structure.
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine: Similar but without the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a cyanoethyl group and a dioxothiolan ring in the same molecule provides unique reactivity and interaction profiles, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(1-cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-8(6-13)14-12(18)10-2-3-11(17)16(15-10)9-4-5-21(19,20)7-9/h8-9H,2-5,7H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYKHVUULPTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=NN(C(=O)CC1)C2CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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